1-(2-Chloronaphthalen-1-yl)-2-(dihexylamino)ethanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloronaphthalen-1-yl)-2-(dihexylamino)ethanol;hydrochloride is a synthetic organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a chloronaphthalene moiety and a dihexylamino group attached to an ethanol backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloronaphthalen-1-yl)-2-(dihexylamino)ethanol;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloronaphthalene and dihexylamine.
Reaction: The 2-chloronaphthalene undergoes a nucleophilic substitution reaction with dihexylamine in the presence of a suitable base, such as sodium hydride, to form the intermediate product.
Hydroxylation: The intermediate product is then subjected to hydroxylation using an appropriate reagent, such as sodium borohydride, to introduce the ethanol group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloronaphthalen-1-yl)-2-(dihexylamino)ethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The chloronaphthalene moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(2-Chloronaphthalen-1-yl)-2-(dihexylamino)ethanol;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloronaphthalen-1-yl)-2-(dihexylamino)ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloronaphthalen-1-yl)-2-(dimethylamino)ethanol
- 1-(2-Chloronaphthalen-1-yl)-2-(diethylamino)ethanol
- 1-(2-Chloronaphthalen-1-yl)-2-(dipropylamino)ethanol
Uniqueness
1-(2-Chloronaphthalen-1-yl)-2-(dihexylamino)ethanol;hydrochloride is unique due to its specific combination of a chloronaphthalene moiety and a dihexylamino group. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.
Conclusion
This compound is a versatile compound with various scientific research applications. Its unique chemical structure allows it to undergo diverse chemical reactions and interact with specific molecular targets. Further research is needed to fully understand its potential and explore new applications.
Properties
CAS No. |
7357-23-5 |
---|---|
Molecular Formula |
C24H37Cl2NO |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-(2-chloronaphthalen-1-yl)-2-(dihexylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C24H36ClNO.ClH/c1-3-5-7-11-17-26(18-12-8-6-4-2)19-23(27)24-21-14-10-9-13-20(21)15-16-22(24)25;/h9-10,13-16,23,27H,3-8,11-12,17-19H2,1-2H3;1H |
InChI Key |
WHYHFPLARQKQOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)CC(C1=C(C=CC2=CC=CC=C21)Cl)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.